Cas no 918661-89-9 (L-Leucine, L-glutaminyl-L-cysteinyl-L-arginyl-)
918661-89-9 structure
Product Name:L-Leucine, L-glutaminyl-L-cysteinyl-L-arginyl-
CAS No:918661-89-9
MF:C20H38N8O6S
MW:518.630722522736
CID:771798
PubChem ID:16036244
Update Time:2025-04-19
L-Leucine, L-glutaminyl-L-cysteinyl-L-arginyl- Chemical and Physical Properties
Names and Identifiers
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- L-Leucine, L-glutaminyl-L-cysteinyl-L-arginyl-
- (2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoic acid
- DTXSID90581196
- 918661-89-9
- L-Glutaminyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
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- Inchi: 1S/C20H38N8O6S/c1-10(2)8-13(19(33)34)27-17(31)12(4-3-7-25-20(23)24)26-18(32)14(9-35)28-16(30)11(21)5-6-15(22)29/h10-14,35H,3-9,21H2,1-2H3,(H2,22,29)(H,26,32)(H,27,31)(H,28,30)(H,33,34)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1
- InChI Key: IQRJHGVVNBORJF-XUXIUFHCSA-N
- SMILES: SC[C@@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCC/N=C(\N)/N)=O)NC([C@H](CCC(N)=O)N)=O
Computed Properties
- Exact Mass: 518.26350214g/mol
- Monoisotopic Mass: 518.26350214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 35
- Rotatable Bond Count: 17
- Complexity: 775
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.9
- Topological Polar Surface Area: 259Ų
L-Leucine, L-glutaminyl-L-cysteinyl-L-arginyl- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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